4-(Benzenesulfonyl)-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine
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Overview
Description
4-(Benzenesulfonyl)-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a cyclopropyl-thiadiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with a benzenesulfonyl group through sulfonylation reactions. The cyclopropyl-thiadiazolyl moiety can be introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(Benzenesulfonyl)-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group and the cyclopropyl-thiadiazolyl moiety may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzenesulfonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
- 4-(Benzenesulfonyl)-1-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine
Uniqueness
4-(Benzenesulfonyl)-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties compared to its methyl or ethyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c20-23(21,13-4-2-1-3-5-13)14-8-10-19(11-9-14)16-18-17-15(22-16)12-6-7-12/h1-5,12,14H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAAMBDPYRZXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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